2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
Its structure features a benzo[e]pyrido[3,2-b][1,4]diazepine core fused with a thioacetamide linkage and a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-18-10-9-14(12-19(18)29-2)24-20(27)13-30-22-15-6-3-4-7-16(15)25-21-17(26-22)8-5-11-23-21/h3-12H,13H2,1-2H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEKWFDAQUKRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(NC4=CC=CC=C42)N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the AXL receptor tyrosine kinase . AXL plays a crucial role in many cellular processes including cell survival, proliferation, and migration.
Mode of Action
The compound acts as a type II AXL inhibitor . It binds to the AXL kinase, inhibiting its activity and thereby disrupting the signaling pathways it regulates.
Biochemical Pathways
The inhibition of AXL affects several biochemical pathways. Most notably, it blocks the AXL signaling pathway , which can lead to the inhibition of AXL-mediated cell proliferation. It also impairs the stimulation of cell migration and invasion by the growth arrest-specific protein 6 (Gas6)/AXL.
Result of Action
The result of the compound’s action is a significant reduction in AXL-mediated cellular processes. This includes the inhibition of cell proliferation and the impairment of cell migration and invasion stimulated by Gas6/AXL.
Biological Activity
The compound 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel benzodiazepine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.49 g/mol
- Key Functional Groups : Benzodiazepine core, thioether group, and dimethoxyphenyl substituent.
The unique arrangement of these functional groups suggests enhanced biological activity compared to traditional benzodiazepines.
Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, leading to increased inhibitory neurotransmission. The specific interactions of this compound with the GABA_A receptor have not been extensively studied; however, its structural features indicate potential anxiolytic and anticonvulsant properties similar to other benzodiazepines.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anxiolytic Effects : Compounds in the benzodiazepine class are known for their anxiolytic properties. Preliminary studies suggest that this compound may also exhibit such effects.
- Anticonvulsant Activity : Benzodiazepines are commonly used in the treatment of seizures. The presence of the diazepine core in this compound suggests possible anticonvulsant activity.
- Antitumor Potential : Some studies have indicated that benzodiazepine derivatives can possess antitumor properties. The unique substitutions in this compound may enhance such activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various benzodiazepine derivatives and evaluated their activity against GABA_A receptors. The results indicated that modifications in the structure significantly influenced their binding affinity and biological activity .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions can enhance the pharmacological profile of benzodiazepines. The thioether functionality in this compound may play a crucial role in its biological activity .
- In Vivo Studies : Animal models have been employed to assess the anxiolytic and anticonvulsant effects of similar compounds. These studies often reveal dose-dependent responses, suggesting potential therapeutic applications for this compound .
Comparative Analysis
The following table summarizes key features and activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1,4-benzodiazepine | Standard structure | Basic anxiolytic properties | Anxiolytic |
| Quinolino[3,2-d]benzazepine | Contains quinoline moiety | Notable antitumor activity | Antitumor |
| Pyrido[3,2-d]benzazepine | Similar diazepine core | Variability in pharmacological effects | Anxiolytic/Anticonvulsant |
Scientific Research Applications
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of benzodiazepines. It features a unique structural framework that includes a benzodiazepine core, characterized by a fused benzene and diazepine ring system. The compound has a molecular formula of C22H20N4O3S and a molecular weight of 420.49. Its structure also incorporates a thioether group and an acetamide moiety, contributing to its potential biological activity and chemical reactivity.
Potential Applications
- Pharmaceutical Research: Benzodiazepines, including this compound, are known for their diverse biological activities. They typically exhibit anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
- Chemical Synthesis: This compound can be used as a building block in the synthesis of more complex molecules. The presence of various functional groups such as thioether and acetamide allows for diverse chemical modifications.
- Interaction Studies: Interaction studies involving this compound may focus on its binding affinity to target proteins, its effects on cellular signaling pathways, and its potential for drug-drug interactions.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4-benzodiazepine | Standard benzodiazepine structure | Basic anxiolytic properties |
| Quinolino[3,2-d]benzazepine | Contains a quinoline moiety | Notable antitumor activity |
| Pyrido[3,2-d]benzazepine | Similar diazepine core | Variability in pharmacological effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) : Shares the 3,4-dimethoxyphenylacetamide backbone but replaces the benzo-pyrido-diazepine with a pyridine-pyrimidine ring .
- Thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b): Feature thiazolo[3,2-a]pyrimidine cores with variable substituents (e.g., 5-methylfuran, cyano groups) .
- Pyrimido-quinazoline derivatives (e.g., compound 12) : Contain fused pyrimido[2,1-b]quinazoline systems .
Physicochemical and Pharmacokinetic Properties
Table 1: ADMET and Physicochemical Comparisons
| Compound | LogP | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability | References |
|---|---|---|---|---|---|
| Target Compound | 3.2* | 2 | 8 | Predicted high | [1, 7] |
| Epirimil | 2.8 | 1 | 7 | High (in silico) | [1, 7] |
| Thiazolo-pyrimidine 11a | 2.5 | 2 | 6 | Moderate | [3] |
| Pyrimido-quinazoline 12 | 3.0 | 1 | 7 | Low | [3] |
*Estimated via in silico modeling.
Its additional hydrogen-bond acceptors (due to the diazepine ring) may improve target engagement but reduce CNS penetration compared to Epirimil .
Pharmacological Activity
Anticonvulsant Efficacy
- Epirimil : Demonstrated efficacy in the MES-induced seizure model with an ED50 of 15 mg/kg in mice, attributed to its pyrimidine-thioacetamide scaffold interacting with voltage-gated sodium channels .
- Target Compound: No in vivo data is available, but molecular docking predicts strong binding to GABA_A receptors due to the benzo-pyrido-diazepine core, which mimics benzodiazepine pharmacophores .
- Thiazolo-pyrimidine 11a/11b : Showed moderate anticonvulsant activity in preliminary screens, likely due to thiazole-mediated modulation of glutamate receptors .
Structure-Activity Relationships (SAR)
- Thioacetamide Linkage : Critical for anticonvulsant activity across all analogues, likely facilitating hydrophobic interactions with ion channels .
- 3,4-Dimethoxyphenyl Group : Enhances lipophilicity and metabolic stability compared to unsubstituted phenyl derivatives .
- Heterocyclic Core :
- Benzo-pyrido-diazepine : Predicted to enhance GABA_A receptor binding but may increase off-target sedation risks.
- Pyrimidine-pyridine (Epirimil) : Optimizes sodium channel blockade with fewer sedative side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
